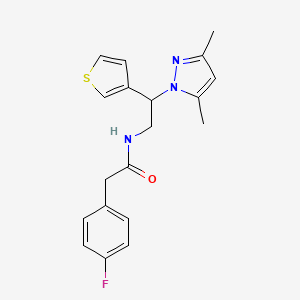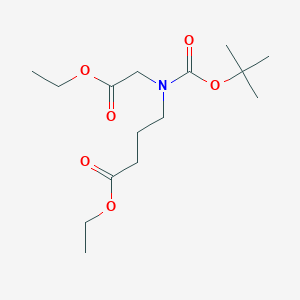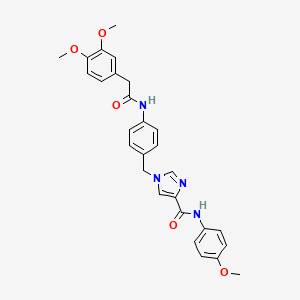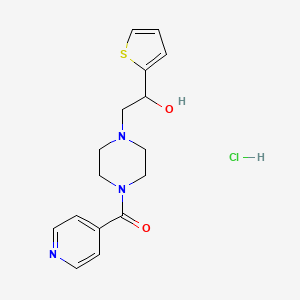![molecular formula C19H21N5O4 B3006863 6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876673-38-0](/img/structure/B3006863.png)
6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to various imidazole derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related imidazole analogues and their synthesis, structure, and properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The papers provided detail the synthesis of various imidazole derivatives. For instance, the first paper discusses the design and synthesis of novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl) imidazo[1,2-a]pyridine analogues, which were confirmed by 1H NMR, 13C NMR, and mass spectrometry, with single crystal X-ray analysis performed for one derivative . The third paper presents a synthesis approach for 6-aryl-6,7-dihydro-2H-imidazo[5,1-c][1,2,4]triazole-3,5-diones, with the structure of one product confirmed by X-ray diffraction analysis . These methods and analytical techniques could be applicable to the synthesis and structural confirmation of "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione".
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of compounds, as demonstrated in the papers . The detailed molecular structure elucidation is crucial for understanding the compound's potential interactions and biological activities. Although the specific molecular structure of the compound is not provided, the methodologies used in these papers could be applied to determine its structure.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione". However, they do provide insights into the reactivity of similar imidazole derivatives. For example, the second paper examines the stability of imidazo[2,1-b]imidazoline derivatives in acidic or alkaline solutions . This information could be relevant when considering the stability and reactivity of the compound of interest under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione", they do discuss the properties of related compounds. For instance, the antiproliferative activity of the synthesized imidazo[1,2-a]pyridine analogues against various cancer cell lines is evaluated in the first paper . Such biological evaluations are part of the chemical properties analysis and are essential for the development of potential drug candidates.
科学的研究の応用
Synthesis and Biological Activity
Research has shown the synthesis of compounds related to "6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" and explored their biological activities. For example, the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles yielded derivatives of 7,8-polymethylenehypoxanthines, which are precursors of various substituted purines. These compounds have been studied for their antiviral and antihypertensive activities, indicating the potential for therapeutic application in these areas (Nilov et al., 1995).
Cytotoxic Activity
Another aspect of research on similar compounds includes their cytotoxic activity against cancer cell lines. A study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them for growth inhibitory properties against various cancer cell lines. Some compounds were potent cytotoxins, with IC(50) values less than 10 nM, highlighting their potential as cancer therapies (Deady et al., 2003).
Hepatoprotective Activity
The hepatoprotective activity of imidazo[1,2-c]pyrimido[5,4-e]pyrimidine derivatives was explored through a one-pot synthesis from cyclic ketene aminal and alkyl or aryl isothiocyanate. Some of these compounds demonstrated significant hepatoprotective effects, suggesting potential applications in protecting the liver from various injuries or diseases (Ram et al., 2002).
Antimicrobial and Antioxidant Properties
Further research includes the synthesis of derivatives containing thiazolidine-2,4-dione/1-H-imidazole and their evaluation for antimicrobial, antioxidant, and cytotoxic properties. These studies have shown that certain derivatives exhibit considerable antimicrobial activity against various bacterial strains and antioxidant properties, indicating their potential as therapeutic agents or preservatives (Yazdani Nyaki & Mahmoodi, 2021).
Luminescence Sensing
Additionally, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for detecting these chemicals (Shi et al., 2015).
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-10-11(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(10)13-9-12(27-5)7-8-14(13)28-6/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEMHGAIPHSINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006784.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)

![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)
![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B3006800.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)